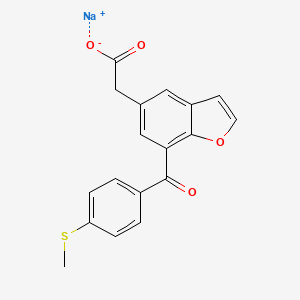
Tifurac sodium anhydrous
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tifurac sodium anhydrous is a benzofuranacetic acid derivative known for its analgesic, anti-inflammatory, and antipyretic properties . It is primarily used in scientific research and is not intended for human or veterinary use . The compound’s chemical formula is C18H13NaO4S, with a molecular weight of 348.35 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tifurac sodium anhydrous involves several steps:
Acylation of 2,3-dihydrobenzofuran: This step uses acetyl chloride and aluminum chloride (AlCl3) in dichloromethane to produce 5-acetyl-2,3-dihydrobenzofuran.
Reaction with sulfur and morpholine: The product from the first step reacts with sulfur, morpholine, and p-toluenesulfonic acid at high temperatures to yield 2-(2,3-dihydrobenzofuran-5-yl)thioacetic acid morpholide.
Esterification: This acid is esterified with ethanol and sulfuric acid in refluxing toluene to form an ester.
Hydrolysis and Dehydrogenation: The final steps involve hydrolysis with sodium hydroxide (NaOH) in refluxing methanol-water and dehydrogenation with N-bromosuccinimide (NBS) and dibenzoyl peroxide in refluxing carbon tetrachloride (CCl4).
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Tifurac sodium anhydrous undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like N-bromosuccinimide (NBS) and dibenzoyl peroxide.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: N-bromosuccinimide (NBS), dibenzoyl peroxide, carbon tetrachloride (CCl4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with NBS and dibenzoyl peroxide yields dehydrogenated products .
Scientific Research Applications
Tifurac sodium anhydrous has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Investigated for its potential effects on cellular processes and pathways.
Medicine: Studied for its analgesic, anti-inflammatory, and antipyretic properties in preclinical models.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.
Mechanism of Action
Tifurac sodium anhydrous exerts its effects through several mechanisms:
Analgesic and Anti-inflammatory: The compound inhibits the production of prostaglandins by blocking the cyclooxygenase (COX) enzymes, reducing inflammation and pain.
Antipyretic: It acts on the hypothalamus to regulate body temperature, thereby reducing fever.
Molecular Targets and Pathways: The primary targets are the COX-1 and COX-2 enzymes, which play a crucial role in the inflammatory response.
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: Another nonsteroidal anti-inflammatory drug (NSAID) that inhibits COX enzymes.
Naproxen: Similar to ibuprofen, it is used for its analgesic and anti-inflammatory properties.
Ketoprofen: Another NSAID with similar mechanisms of action.
Uniqueness
Tifurac sodium anhydrous is unique due to its benzofuranacetic acid structure, which provides distinct pharmacokinetic and pharmacodynamic properties compared to other NSAIDs . Its specific molecular structure allows for targeted inhibition of COX enzymes, making it a valuable compound in research .
Properties
CAS No. |
514172-76-0 |
|---|---|
Molecular Formula |
C18H13NaO4S |
Molecular Weight |
348.3 g/mol |
IUPAC Name |
sodium;2-[7-(4-methylsulfanylbenzoyl)-1-benzofuran-5-yl]acetate |
InChI |
InChI=1S/C18H14O4S.Na/c1-23-14-4-2-12(3-5-14)17(21)15-9-11(10-16(19)20)8-13-6-7-22-18(13)15;/h2-9H,10H2,1H3,(H,19,20);/q;+1/p-1 |
InChI Key |
AMHWUAATYNXBDN-UHFFFAOYSA-M |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2=C3C(=CC(=C2)CC(=O)[O-])C=CO3.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















